molecular formula C11H9N3O2 B3198957 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile CAS No. 1016720-67-4

3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile

Cat. No.: B3198957
CAS No.: 1016720-67-4
M. Wt: 215.21 g/mol
InChI Key: QMARTMRQXXMTMQ-UHFFFAOYSA-N
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Description

3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile (CAS 1042646-00-3, Molecular Weight: 229.23 g/mol) is a synthetic organic compound featuring a benzonitrile moiety linked via a methylene bridge to a 2,5-dioxoimidazolidine core . This compound is primarily recognized in research for its role as an MDM2 inhibitor . MDM2 is a negative regulator of the p53 tumor suppressor protein, and its inhibition can lead to the activation of p53 pathways, promoting apoptosis in cancer cells . Studies on its structural analogs have demonstrated promising anti-cancer activity by disrupting the MDM2-p53 interaction, showing potential in inhibiting cancer cell proliferation in vitro and significant tumor regression in vivo models . Beyond its direct therapeutic potential, this compound serves as a valuable biochemical probe for studying cellular pathways involving p53, helping researchers dissect the roles of this critical protein in cell cycle regulation and stress responses . For analytical characterization, exclusive research data such as NMR spectroscopy and UPLC-MS are effective for confirming structure and purity . This product is supplied For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-5-8-2-1-3-9(4-8)7-14-10(15)6-13-11(14)16/h1-4H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMARTMRQXXMTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2,5 Dioxoimidazolidin 1 Yl Methyl Benzonitrile

Retrosynthetic Analysis of the Compound's Core Structure

A retrosynthetic analysis of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile suggests a primary disconnection at the nitrogen-carbon bond linking the imidazolidinedione (also known as hydantoin) ring to the benzyl (B1604629) group. This strategy simplifies the complex target molecule into two more readily accessible precursors:

An electrophilic 3-cyanobenzyl species , such as 3-(halomethyl)benzonitrile (e.g., 3-(bromomethyl)benzonitrile).

The nucleophilic imidazolidine-2,4-dione heterocycle (hydantoin), potentially as an alkali metal salt to enhance its nucleophilicity.

This approach allows for the independent synthesis of each fragment, followed by a final convergent step of N-alkylation. The 3-(halomethyl)benzonitrile precursor can be further disconnected to simpler aromatic starting materials like 3-methylbenzonitrile. The imidazolidine-2,4-dione ring can be retrosynthetically disassembled through several well-established pathways, such as the Bucherer-Bergs or Urech hydantoin (B18101) syntheses, which build the ring from acyclic precursors.

Classical Synthetic Routes to the Benzonitrile (B105546) Moiety

The benzonitrile unit is a common functional group in organic chemistry, and numerous methods have been developed for its synthesis.

One major industrial route for synthesizing benzonitrile is the ammoxidation of toluene (B28343), a reaction involving toluene, ammonia (B1221849), and oxygen at high temperatures (400–450 °C). atamanchemicals.comwikipedia.org While effective for the parent compound, creating substituted benzonitriles like the 3-methyl derivative often requires starting with the corresponding substituted precursor.

For laboratory-scale synthesis, the dehydration of benzamides is a common and effective method. atamanchemicals.comwikipedia.org This can be achieved using various dehydrating agents. For instance, benzamide can be heated with ammonium (B1175870) sulfamate, where the mixture melts and reacts to form a N-benzoylsulphamate intermediate, which then decomposes at higher temperatures (above 190°C) to yield benzonitrile. youtube.com

Another approach involves the transformation of benzaldehydes. Benzonitrile can be prepared from benzaldehyde and hydroxylamine hydrochloride in a one-pot synthesis, often catalyzed by acids or metal catalysts. rsc.org A greener alternative to this method utilizes an ionic liquid which acts as a co-solvent and catalyst, allowing for high yields and easy recovery of the catalyst. rsc.orgrsc.org

Method Precursor Key Reagents Typical Conditions
AmmoxidationTolueneAmmonia, Oxygen (Air)400-450 °C, Catalyst
DehydrationBenzamideAmmonium Sulfamate150-200 °C, Neat
From AldehydeBenzaldehydeHydroxylamine hydrochlorideAcid or Metal Catalyst
Green SynthesisBenzaldehydeHydroxylamine-based Ionic Liquid120 °C, Biphasic system

The formation of the carbon-nitrogen triple bond of the nitrile group is a key step. The Rosenmund–von Braun reaction is a classical method that involves the cyanation of an aryl halide (like bromobenzene) using copper(I) cyanide or sodium cyanide in a polar aprotic solvent like DMSO. atamanchemicals.comwikipedia.org This method is particularly useful for introducing a nitrile group onto a pre-functionalized aromatic ring.

Another powerful method is the Sandmeyer reaction, where an aromatic primary amine is converted into a diazonium salt, which is then treated with a copper(I) cyanide salt to introduce the nitrile group. This provides a versatile route from readily available aniline derivatives.

Reaction Name Starting Material Reagents Key Features
Rosenmund–von BraunAryl Halide (e.g., Bromobenzene)CuCN or NaCN/DMSODirect replacement of a halogen with a nitrile group.
Sandmeyer ReactionAryl Amine (Aniline)1. NaNO₂, HCl2. CuCNVersatile method proceeding via a diazonium salt intermediate.

Imidazolidinedione Ring System Formation Strategies

The imidazolidine-2,4-dione ring, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry. doaj.orgthieme-connect.de Its synthesis has been extensively studied, leading to several efficient methods.

The Bucherer–Bergs reaction is a multicomponent synthesis that is one of the most important methods for generating hydantoins. nih.gov It involves the reaction of a carbonyl compound (an aldehyde or ketone) with potassium cyanide and ammonium carbonate. rjpn.orgstudy.com This one-pot reaction proceeds through an aminonitrile intermediate which then cyclizes to form the hydantoin ring. nih.gov

The Urech hydantoin synthesis , first reported in 1873, involves the reaction of an amino acid with potassium cyanate (B1221674), followed by acid-mediated cyclization. rjpn.orgstudy.com This method is particularly useful for preparing 5-substituted hydantoins from corresponding α-amino acids.

More contemporary methods often involve a condensation/cyclization domino process. For example, the reaction between isocyanates and α-amino esters can provide N,N′-disubstituted hydantoins under mild conditions. acs.orgnih.gov Another strategy involves the cyclization of α-ureido esters under basic conditions. organic-chemistry.org Solid-phase syntheses have also been developed, where an amino acid attached to a resin is treated with an isocyanate, followed by a thermal, pH-neutral cyclization and cleavage from the support. 5z.com

Synthetic Method Key Precursors Reaction Type
Bucherer-Bergs ReactionCarbonyl Compound, KCN, (NH₄)₂CO₃Multicomponent Reaction
Urech Synthesisα-Amino Acid, KOCNCondensation/Cyclization
Isocyanate RouteIsocyanate, α-Amino EsterDomino Condensation/Cyclization
Solid-Phase SynthesisResin-bound Amino Acid, IsocyanateThermal Cyclization

The choice of precursors directly dictates the substitution pattern on the final hydantoin ring.

In the Bucherer-Bergs reaction , the structure of the starting aldehyde or ketone determines the substituents at the C-5 position of the hydantoin ring. nih.gov For an unsubstituted C-5 position, formaldehyde would be the required precursor.

In the Urech synthesis , the side chain of the starting α-amino acid becomes the substituent at the C-5 position. study.com To obtain the parent imidazolidine-2,4-dione required for the synthesis of the title compound, glycine would be the appropriate starting amino acid.

In syntheses involving isocyanates, the isocyanate itself can be derived from an amino acid ester. The reaction of α-amino methyl ester hydrochlorides with carbamates provides a route to 3-substituted or 5-substituted hydantoins by avoiding hazardous reagents like isocyanates directly. organic-chemistry.org

Alkylation and Linker Introduction Methodologies

The crucial step in the synthesis of this compound is the formation of a carbon-nitrogen bond to attach the 3-cyanobenzyl group to the hydantoin (imidazolidine-2,5-dione) ring. This is typically achieved through N-alkylation of the pre-formed hydantoin scaffold with a suitable 3-cyanobenzyl electrophile, such as 3-(bromomethyl)benzonitrile (B105621).

Regioselective Alkylation Strategies

A primary challenge in the synthesis of N-substituted hydantoins is achieving regioselectivity. The hydantoin ring possesses two nucleophilic nitrogen atoms, N-1 and N-3, both of which are susceptible to alkylation. jst.go.jpnih.gov Generally, the proton on the N-3 imide nitrogen is more acidic than the one on the N-1 amide nitrogen. Consequently, under standard basic conditions, alkylation preferentially occurs at the N-3 position. jst.go.jpnih.gov

To synthesize this compound, the 3-cyanobenzyl group must be directed specifically to the N-1 position. Several strategies have been developed to achieve this N-1 selectivity:

Use of Specific Base-Solvent Systems: Research has shown that N-1 selective alkylation can be achieved directly by carefully selecting the base and solvent system. For instance, using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) has been found to favor the formation of the N-1 alkylated product in good yields. jst.go.jpnih.gov This selectivity is attributed to the nature of the metal cation and its coordination, which can influence the relative nucleophilicity of the two nitrogen atoms.

Protecting Group Strategy: An alternative and effective method involves a multi-step sequence where the more reactive N-3 position is temporarily blocked with a protecting group. unlp.edu.ar A common protecting group for this purpose is an aminomethyl group, such as an N-morpholinomethyl group. The synthesis proceeds through the following steps:

Protection: The N-3 position of the hydantoin ring is protected.

N-1 Alkylation: The N-1 position is then alkylated with a 3-cyanobenzyl halide.

Deprotection: The protecting group is subsequently removed from the N-3 position under controlled acidic or basic hydrolysis to yield the desired N-1 substituted hydantoin. unlp.edu.ar

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is critical for maximizing the yield and purity of the final product while minimizing reaction times and side-product formation. Key factors that influence the outcome of the N-alkylation reaction include the choice of base, solvent, temperature, and reaction time.

Phase-transfer catalysis (PTC) represents an efficient methodology for alkylation reactions, offering mild reaction conditions and high yields. nih.govacs.org While often applied to C-5 alkylation, the principles are relevant for N-alkylation, utilizing a catalyst like tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction between the hydantoin salt in an aqueous phase and the alkyl halide in an organic phase. nih.govacs.org

The following table summarizes the effects of various reaction conditions on the regioselectivity and yield of hydantoin alkylation, based on findings for related structures.

BaseSolventTemperatureTypical OutcomeReference
K₂CO₃ (Weak Base)DMFRoom Temp.Favors N-3 alkylation jst.go.jp
NaH (Strong Base)DMFRoom Temp.Mixture of N-3 and N-1,N-3 dialkylation jst.go.jp
tBuOK (Potassium Base)THF0°C to Room Temp.High selectivity for N-1 alkylation jst.go.jpnih.gov
KHMDS (Potassium Base)THF0°C to Room Temp.High selectivity for N-1 alkylation jst.go.jpnih.gov
NaOH (aq) / TBABTolueneRoom Temp.Efficient for C-5 alkylation, demonstrates PTC principle acs.org

Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic chemistry, the principles of green chemistry are increasingly being applied to the synthesis of hydantoin derivatives to reduce environmental impact and improve efficiency. dntb.gov.uaingentaconnect.com These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Solvent-Free and Catalytic Systems

Several green methodologies applicable to hydantoin synthesis have been reported, which could be adapted for the production of this compound.

Solvent-Free Reactions: Performing reactions without a solvent, or "neat," is a cornerstone of green chemistry. Mechanochemical methods, such as ball-milling or grinding, can facilitate reactions in the solid state, often leading to shorter reaction times, higher yields, and simplified workup procedures. acs.orgscirp.org

Microwave and Ultrasound Irradiation: The use of non-conventional energy sources like microwave and ultrasound irradiation can significantly accelerate reaction rates. researchgate.neteurekaselect.com Microwave-assisted synthesis, in particular, has been shown to produce hydantoin derivatives in high yields (74-96%) under green conditions. researchgate.net

Heterogeneous Catalysis: Employing recyclable solid catalysts instead of soluble ones simplifies product purification and reduces waste. Montmorillonite K-10, a type of clay, has been successfully used as a heterogeneous catalyst for the synthesis of 5,5-disubstituted hydantoins under ultrasound irradiation, demonstrating the benefits of short reaction times and catalyst reusability. researchgate.net

Alternative Solvents: When a solvent is necessary, the use of greener alternatives like water, ionic liquids, or deep eutectic solvents is encouraged. ingentaconnect.comresearchgate.net

Atom Economy and Sustainability Metrics

A key metric for evaluating the "greenness" of a chemical process is Atom Economy (AE) . primescholars.com It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions.

The synthesis of this compound via N-alkylation is a substitution reaction. For example, the reaction of the sodium salt of hydantoin with 3-(bromomethyl)benzonitrile would be:

C₄H₃N₂O₂Na + C₈H₆BrN → C₁₂H₁₁N₃O₂ + NaBr

The atom economy for this reaction can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

ComponentFormulaMolecular Weight (g/mol)Role
Sodium HydantoinateC₄H₃N₂O₂Na122.07Reactant
3-(Bromomethyl)benzonitrileC₈H₆BrN196.05Reactant
This compoundC₁₂H₁₁N₃O₂229.24Desired Product
Sodium BromideNaBr102.89Byproduct

Calculation: % AE = [229.24 / (122.07 + 196.05)] x 100 = (229.24 / 318.12) x 100 ≈ 72.06%

While a yield of nearly 100% might be achieved, the atom economy is inherently limited by the formation of the sodium bromide byproduct. Other sustainability metrics, such as the E-Factor (mass ratio of waste to desired product) and Reaction Mass Efficiency (RME) (mass of product divided by mass of all reactants), provide a more comprehensive assessment of a process's environmental impact by considering reaction yield, stoichiometry, and solvent/reagent usage. researchgate.net

Mechanistic Investigations of Reactions Involving 3 2,5 Dioxoimidazolidin 1 Yl Methyl Benzonitrile

Reactivity of the Nitrile Functionality

The benzonitrile (B105546) portion of the molecule is characterized by the electron-withdrawing nature and the triple bond of the cyano group (-C≡N), making the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Additions and Transformations

The carbon atom of the nitrile group is a primary site for nucleophilic attack. While specific studies on 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile are not extensively documented, the reactivity of the benzonitrile moiety is well-established. Nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) can add to the nitrile carbon, which upon subsequent hydrolysis, would yield a ketone. Another significant transformation is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile into a primary amine (aminomethyl group), a reaction that proceeds through the formation of an intermediate imine anion.

Hydrolysis and Related Reactions

The hydrolysis of the nitrile group is a fundamental reaction that can proceed under acidic, basic, or enzymatic conditions to yield either a carboxamide or a carboxylic acid. The reaction typically begins with the nucleophilic attack of water or a hydroxide (B78521) ion on the electrophilic nitrile carbon.

Under basic conditions, the hydroxide ion attacks the nitrile, and subsequent protonation steps lead to an amide intermediate, which can be further hydrolyzed to a carboxylate salt. For instance, the hydrolysis of aromatic nitriles like benzonitrile can be achieved using aqueous barium hydroxide at reflux temperatures. google.com A transition-metal-free process using the hydrated ionic liquid tetrabutylammonium (B224687) hydroxide (TBAH) has also been shown to be effective for the selective hydration of various nitriles to their corresponding amides. rsc.org In some cases, enzymatic hydrolysis using nitrilases offers a mild and highly selective alternative for converting nitriles to carboxylic acids, which can be crucial when other sensitive functional groups, like the hydantoin (B18101) ring, are present. nih.gov

The table below summarizes typical conditions for the hydrolysis of related aromatic nitriles.

Nitrile SubstrateConditionsProductReference
BenzonitrileBa(OH)₂, H₂O, RefluxBarium Salt of Benzoic Acid google.com
TerephthalonitrileBa(OH)₂, H₂O, RefluxBarium Salt of Terephthalic Acid google.com
BenzonitrileTetrabutylammonium hydroxide (TBAH), EtOH, RefluxBenzamide rsc.org
7-Cyano-heptanoic acid benzyloxyamideNitrilase-113 biocatalyst7-Benzyloxycarbamoyl-heptanoic acid nih.gov

Reactivity of the Imidazolidinedione Core

The imidazolidinedione (hydantoin) ring is a cyclic urea (B33335) derivative with its own distinct chemical properties, including acidity at the nitrogen centers and susceptibility to ring-opening reactions.

Transformations at the Nitrogen Centers

The hydantoin ring in this compound has one N-H proton remaining at the N-3 position. This proton is acidic due to the presence of the two adjacent carbonyl groups. The acidity of the N-3 proton is generally greater than that of the N-1 proton in an unsubstituted hydantoin. semanticscholar.org Consequently, deprotonation with a suitable base (e.g., potassium hydroxide, sodium hydride) occurs preferentially at the N-3 position, generating a nucleophilic anion. researchgate.net This anion can then react with various electrophiles, such as alkyl halides, allowing for the synthesis of N-3 substituted derivatives. nih.gov

Selective alkylation at the N-1 position, as seen in the target molecule, is more challenging and often requires either protection of the N-3 position or the use of specific base and solvent systems, such as potassium tert-butoxide (tBuOK) in tetrahydrofuran (B95107) (THF), to achieve direct N-1 selective substitution. rsc.org

Hydantoin DerivativePositionConditionsProduct TypeReference
5-Substituted HydantoinsN-3Dimethylformamide dialkyl acetals, 100°CN-3 Alkyl Derivative nih.gov
5-Benzylidene HydantoinsN-3KOH, MeOH, Reflux with Bromoacetamido EstersN-3 Substituted Ester researchgate.net
Phenytoin (B1677684)N-1Potassium tert-butoxide (tBuOK), THFN-1 Monomethylated Phenytoin rsc.org

Ring-Opening and Ring-Closing Reactions

The amide bonds within the hydantoin ring are susceptible to cleavage through hydrolysis, particularly under strong alkaline or acidic conditions. semanticscholar.org Alkaline hydrolysis of hydantoins proceeds via the attack of a hydroxide ion on one of the carbonyl carbons (typically the C-4 position), forming a tetrahedral intermediate. researchgate.net Subsequent ring-opening leads to the formation of an N-carbamoyl amino acid derivative. researchgate.net This process is fundamental to the degradation of the hydantoin core and is also utilized in the synthesis of α-amino acids from hydantoin precursors. researchgate.net

Conversely, ring-closing reactions are key to the synthesis of the hydantoin core itself. A common method involves the cyclization of α-ureido esters under basic conditions.

Reactivity at the Methylene (B1212753) Linker

The methylene (-CH₂) group serves as a linker connecting the benzylic carbon to the N-1 position of the imidazolidinedione ring. This N-benzyl type linkage is generally stable. The literature does not provide specific examples of reactions targeting this methylene group under typical synthetic conditions used to modify the nitrile or hydantoin functionalities. Its primary role is structural, and it is not considered a primary site for the mechanistic transformations discussed for the other parts of the molecule.

Radical Reactions and Functionalization

The benzylic position of this compound is a prime site for radical reactions due to the stabilization of the resulting benzylic radical by the adjacent benzene (B151609) ring. One of the most well-established radical reactions at such a position is free-radical bromination, typically employing N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light.

The mechanism proceeds via a classic radical chain reaction:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate radicals, which then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with another molecule of NBS to yield the brominated product and a new succinimidyl radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The nitrile group at the meta-position of the benzene ring is expected to have a modest influence on the stability of the benzylic radical through its electron-withdrawing inductive effect.

Reaction Type Reagents Key Intermediate Expected Product
Benzylic BrominationNBS, AIBNResonance-stabilized benzylic radical3-[Bromo(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
Radical Addition to AlkenesAlkene, InitiatorBenzylic radicalAdduct of the benzylic radical to the alkene

This interactive table summarizes potential radical reactions. Click on a row to highlight it.

Alpha-Proton Reactivity

The term "alpha-proton" in the context of this compound refers to the protons on the methylene bridge connecting the benzonitrile and hydantoin moieties. These benzylic protons are significantly more acidic than aliphatic protons due to the ability of the resulting carbanion to be stabilized by resonance delocalization over the benzene ring and by the inductive effect of the electron-withdrawing nitrile group.

The pKa of these protons is anticipated to be in the range of 20-25 in DMSO, making them accessible for deprotonation by a sufficiently strong base, such as lithium diisopropylamide (LDA) or sodium hydride. The resulting benzylic carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Michael additions.

The stability of the benzylic carbanion is enhanced by the electron-withdrawing nature of both the cyano group and the hydantoin ring. The resonance structures illustrate the delocalization of the negative charge onto the benzene ring.

Base Solvent Approximate pKa of Conjugate Acid Outcome
Sodium Hydride (NaH)THF~35Deprotonation to form the benzylic carbanion
Lithium Diisopropylamide (LDA)THF~36Deprotonation to form the benzylic carbanion
Potassium tert-butoxidet-BuOH~19Potential for equilibrium deprotonation

This interactive table outlines conditions for the deprotonation of the benzylic protons.

Transition Metal-Catalyzed Reactions Involving the Compound

The structure of this compound offers several sites for transition metal-catalyzed functionalization, including the C-H bonds of the benzonitrile ring and the benzylic C-H bonds.

Cross-Coupling Reactions

While the benzylic C-N bond is generally robust, the benzylic position can be activated for cross-coupling reactions. For instance, after conversion of the benzylic C-H to a C-Halogen bond (as described in the radical reactions section), palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination could be envisioned to introduce new aryl, alkynyl, or amino groups, respectively.

Furthermore, direct C-H activation at the benzylic position, while challenging, is a possibility with appropriate directing groups and catalysts. However, C-H activation of the aromatic ring is more commonly observed.

C-H Activation Studies

The benzonitrile ring possesses several C-H bonds that could be subject to transition metal-catalyzed C-H activation. The nitrile group can act as a directing group for ortho-metalation. Ruthenium and palladium catalysts are well-known to effect C-H activation directed by nitrogen-containing functional groups. For instance, a ruthenium(II) catalyst could coordinate to the nitrile nitrogen, facilitating the activation of the C-H bond at the ortho position (C2 or C4 of the benzonitrile ring). Subsequent reaction with a coupling partner, such as an alkene or an aryl halide, would lead to the formation of a new C-C bond at that position.

Catalyst System Directing Group Position of C-H Activation Potential Coupling Partner
[Ru(p-cymene)Cl2]2 / AgSbF6Nitrileortho to the nitrile groupAlkenes, Alkynes
Pd(OAc)2 / LigandNitrileortho to the nitrile groupAryl halides, Boronic acids

This interactive table summarizes potential transition metal-catalyzed C-H activation reactions.

Stereochemical Considerations in Reactions of the Compound

This compound is an achiral molecule. However, stereochemical considerations become important in several hypothetical scenarios:

Reactions creating a new stereocenter: If a reaction were to introduce a new chiral center, for example, through the addition of a nucleophile to a derivative of the compound where one of the carbonyls of the hydantoin has been reduced to a hydroxyl group, the facial selectivity of the attack would be of interest. The bulky N-substituent could direct the incoming nucleophile to the less hindered face of the hydantoin ring.

Reactions of chiral derivatives: If the hydantoin ring were substituted at the C5 position with two different groups, creating a chiral center, the existing stereochemistry would influence the outcome of subsequent reactions. For example, in the deprotonation of a benzylic proton, the resulting carbanion might exist in a chiral environment, potentially leading to diastereoselective alkylation.

Atropisomerism: While unlikely in this specific molecule, in more sterically hindered analogues with bulky substituents on the benzonitrile ring and the hydantoin nitrogen, restricted rotation around the N-CH2 bond could potentially lead to atropisomerism.

Advanced Spectroscopic and Crystallographic Approaches for Structural and Conformational Elucidation of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data regarding the advanced spectroscopic and crystallographic analysis of the specific compound this compound is not publicly available. Research articles containing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and vibrational spectroscopy (FTIR, Raman) data specifically for this molecule could not be located.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the sections and subsections outlined in the request. The required scientifically accurate and experimentally verified content for the following topics is absent from the available literature:

Advanced Spectroscopic and Crystallographic Approaches for Structural and Conformational Elucidation of 3 2,5 Dioxoimidazolidin 1 Yl Methyl Benzonitrile

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Bonding Characterization

While information exists for structurally related compounds, such as isomers or molecules with additional functional groups, extrapolation of this data to 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile would be speculative and would not meet the required standards of scientific accuracy based on direct experimental evidence for the specified compound.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

This scarcity of information prevents a thorough and scientifically accurate discussion on these advanced analytical techniques as they pertain to this compound. Constructing a detailed article with data tables and in-depth research findings, as per the specified outline, is not feasible based on the current body of public knowledge. Further empirical studies and the subsequent publication of their results would be required to provide the necessary data for such an analysis.

Theoretical and Computational Chemistry Studies on 3 2,5 Dioxoimidazolidin 1 Yl Methyl Benzonitrile

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. For a molecule like 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to elucidate its electronic characteristics.

Electronic Structure and Molecular Orbitals

A primary goal of quantum chemical calculations would be to determine the electronic structure of this compound. This involves calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. These calculations would reveal how the electron density is distributed across the benzonitrile (B105546) and dioxoimidazolidine rings and the connecting methylene (B1212753) bridge.

Table 1: Hypothetical Molecular Orbital Properties for this compound This table is for illustrative purposes, showing the type of data that would be generated from DFT calculations.

Parameter Expected Value Range (eV) Description
HOMO Energy -7.0 to -6.0 Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy -2.0 to -1.0 Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.0 to 5.0 Energy difference between HOMO and LUMO, indicating chemical reactivity and stability.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map would be calculated by mapping the electrostatic potential onto the molecule's electron density surface. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen and nitrogen atoms of the dioxoimidazolidine and nitrile groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, indicating sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are key to understanding its interactions and properties. Conformational analysis would explore the different spatial arrangements of the molecule and their corresponding energies.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) methods would be a computationally efficient way to perform an initial scan of the possible conformations. This would be followed by more rigorous Molecular Dynamics (MD) simulations. MD simulations would model the atomic motions of the molecule over time, providing a dynamic view of its conformational flexibility and helping to identify the most stable, low-energy conformations in different environments (e.g., in a vacuum or in a solvent).

Torsional Potential Energy Scans

To systematically explore the conformational space, torsional potential energy scans would be performed. This involves calculating the change in energy as specific dihedral angles are rotated. For this molecule, key rotations would be around the bonds connecting the benzonitrile group to the methylene bridge and the methylene bridge to the imidazolidine (B613845) ring. The resulting energy profile would identify the most stable conformers (energy minima) and the energy barriers (transition states) between them.

Table 2: Key Dihedral Angles for Torsional Scans This table illustrates the dihedral angles that would be critical for a conformational analysis.

Dihedral Angle Atoms Involved Description
τ1 C(aromatic)-C(aromatic)-C(methylene)-N(ring) Rotation of the entire imidazolidine-methyl group relative to the benzonitrile ring.
τ2 C(aromatic)-C(methylene)-N(ring)-C(ring) Rotation of the imidazolidine ring relative to the methylene bridge.

Reaction Mechanism Modeling and Transition State Calculations

Computational chemistry is a powerful tool for investigating potential chemical reactions involving this compound. This would involve modeling the reaction pathways and calculating the structures and energies of the transition states. For instance, studies could model the hydrolysis of the imide bonds in the dioxoimidazolidine ring or reactions involving the nitrile group. By locating the transition state structures and calculating the activation energies, researchers could predict the feasibility and kinetics of various reactions under different conditions. These calculations would provide a molecular-level understanding of the reaction mechanisms that is often difficult to obtain through experimental methods alone.

Catalytic Cycles and Energy Barriers

The investigation of catalytic cycles involving this compound would be a key area of computational research. Density Functional Theory (DFT) is a primary tool for such studies, allowing for the detailed mapping of reaction pathways.

Reaction Coordinate and Transition State Analysis: Researchers would model the interaction of the molecule with a potential catalyst and substrate. By systematically changing the geometries of the interacting molecules, a potential energy surface can be mapped out. The lowest energy path along this surface represents the most likely reaction mechanism. Key to this analysis is the identification of transition states—the highest energy points along the reaction coordinate.

Energy Barrier Calculation: The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A lower energy barrier indicates a faster reaction rate. Computational methods can calculate these barriers with a high degree of accuracy, providing crucial insights into the efficiency of a proposed catalytic cycle. These calculations would typically involve geometry optimization of the reactants, products, and transition states, followed by frequency calculations to confirm their nature.

Hypothetical Energy Profile Data:

Below is a representative data table illustrating the type of information that would be generated from a computational study of a hypothetical catalytic reaction involving the title compound.

Step in Catalytic CycleStructureRelative Energy (kcal/mol)
1. Reactant ComplexReactants + Catalyst0.0
2. First Transition StateTS1+15.2
3. Intermediate 1INT1-5.4
4. Second Transition StateTS2+12.8
5. Product ComplexProducts + Catalyst-10.7

Note: The data in this table is hypothetical and serves to illustrate the output of a computational chemistry study on catalytic cycles.

Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models are essential for understanding these effects at a molecular level.

Implicit vs. Explicit Solvation Models: Two main approaches are used to model solvent effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but can capture specific interactions such as hydrogen bonding between the solute and the solvent, which may be critical for understanding reactivity.

Impact on Energy Barriers: By performing the same energy barrier calculations as described in the previous section with the inclusion of a solvation model, researchers can determine how the solvent stabilizes or destabilizes the reactants, transition states, and products. For polar molecules like this compound, polar solvents would be expected to significantly influence the energetics of a reaction.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting the spectroscopic properties of a molecule. These predictions can aid in the identification and characterization of the compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. By calculating the magnetic shielding of each nucleus, a predicted NMR spectrum can be generated. These predicted shifts can then be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks in its IR spectrum. These can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies and their intensities provide a theoretical IR spectrum that can be used to identify functional groups present in the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. The calculation provides the excitation energies and oscillator strengths, which correspond to the wavelength and intensity of absorption bands.

Predicted Spectroscopic Data Table:

The following table is an example of how predicted spectroscopic data for this compound would be presented.

Spectroscopic TechniqueParameterPredicted Value
¹H NMRChemical Shift (ppm) for CH₂4.5 - 5.0
¹³C NMRChemical Shift (ppm) for C≡N118 - 122
IRVibrational Frequency (cm⁻¹) for C=O1700 - 1750
IRVibrational Frequency (cm⁻¹) for C≡N2220 - 2240
UV-Visλmax (nm)~280

Note: The data in this table is hypothetical and based on typical values for the functional groups present. It serves as an illustration of the output from computational spectroscopic predictions.

Synthetic Applications and Functional Transformations of 3 2,5 Dioxoimidazolidin 1 Yl Methyl Benzonitrile

As a Precursor in Multi-Step Organic Synthesis

Synthesis of Complex Heterocyclic Systems

There is currently no available literature detailing the use of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile as a starting material for the synthesis of more complex heterocyclic systems. While the hydantoin (B18101) and benzonitrile (B105546) moieties could theoretically serve as reactive handles for various transformations, specific examples or methodologies employing this compound have not been reported.

Construction of Macrocyclic Structures

Information regarding the incorporation of this compound into macrocyclic frameworks is not present in the current body of scientific research. The potential for this molecule to act as a building block in the construction of macrocycles has not been explored or documented.

Role in Polymer Chemistry and Material Science

Design of Functional Polymers

There are no research articles or patents that describe the use of this compound as a monomer or functionalizing agent in polymer chemistry. Its potential contributions to the design of functional polymers remain a subject for future investigation.

Properties of Novel Materials Incorporating the Compound

As there are no reports of this compound being integrated into new materials, there is no data available on the properties of any such materials.

Utilization in Analytical Chemistry Methodologies

While no specific analytical methods for this compound have been reported, its structure suggests that several standard analytical techniques could be employed for its characterization and quantification.

For qualitative analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry would be invaluable. IR spectroscopy would show characteristic peaks for the N-H, C=O, and C≡N functional groups. NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, as the benzonitrile moiety is a chromophore) would likely be the method of choice. Gas chromatography could also be a possibility, depending on the compound's volatility and thermal stability. The development of such analytical methods would be crucial for purity assessment, stability studies, and pharmacokinetic analysis if the compound were to be investigated for any application.

Design and Synthetic Exploration of Analogues and Derivatives of 3 2,5 Dioxoimidazolidin 1 Yl Methyl Benzonitrile

Structural Modifications at the Benzonitrile (B105546) Moiety

The benzonitrile group is a key feature, and its modification can significantly impact the molecule's electronic, steric, and pharmacokinetic properties. Alterations can be approached through direct substitution on the aromatic ring or by complete replacement of the moiety with isosteric groups.

Introducing various substituents onto the benzene (B151609) ring can modulate the molecule's properties. While direct electrophilic aromatic substitution on the final compound is complex due to the presence of multiple directing groups, a more versatile and common strategy involves the synthesis of appropriately substituted benzyl (B1604629) halides prior to their coupling with the imidazolidinedione (hydantoin) ring.

The general synthetic approach begins with a substituted toluene (B28343) derivative. This starting material can undergo free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) to yield the corresponding substituted benzyl bromide. This intermediate is then used to alkylate the N1 position of a pre-formed hydantoin (B18101) ring. The directing effects of the substituents on the initial toluene determine the position of further functionalization if needed. For instance, the cyano group is deactivating and meta-directing, while alkyl or methoxy (B1213986) groups are activating and ortho-, para-directing. tsijournals.com

Below is a table outlining potential substitutions and the corresponding synthetic routes starting from commercially available materials.

Target Analogue SubstituentStarting Material (Toluene Derivative)Synthetic Route
4-Fluoro3-Cyano-4-fluorotoluene1. Benzylic bromination with NBS. 2. N-alkylation of hydantoin.
4-Chloro4-Chloro-3-cyanotoluene1. Benzylic bromination with NBS. 2. N-alkylation of hydantoin.
4-Methoxy3-Cyano-4-methoxytoluene1. Benzylic bromination with NBS. 2. N-alkylation of hydantoin.
6-Methyl2-Methyl-5-cyanotoluene1. Benzylic bromination with NBS. 2. N-alkylation of hydantoin.
4-Nitro3-Cyano-4-nitrotoluene1. Benzylic bromination with NBS. 2. N-alkylation of hydantoin.

This table is generated based on established synthetic principles of benzylic halogenation followed by N-alkylation.

Isosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and metabolic profiles. researchgate.net This can involve replacing the nitrile group or the entire benzonitrile ring.

Nitrile Group Isosteres: The nitrile functional group can act as a hydrogen bond acceptor and engage in polar interactions. nih.gov Common non-classical isosteres for the nitrile group include the tetrazole, oxadiazole, or thiazole (B1198619) rings. The synthesis of these analogues requires preparing the corresponding heterocyclic benzyl halide. For example, a 3-(tetrazol-5-yl)benzyl bromide could be synthesized from 3-cyanotoluene through a [2+3] cycloaddition with sodium azide, followed by benzylic bromination.

Aromatic Ring Isosteres: The benzene ring can be replaced by various heteroaromatic rings such as pyridine (B92270), thiophene, or pyrimidine (B1678525) to introduce different electronic properties, hydrogen bonding capabilities, and metabolic profiles. google.com The synthesis would follow a similar path: preparation of the requisite (halomethyl)heterocycle and subsequent alkylation of the hydantoin nitrogen. For instance, reacting 5-(bromomethyl)nicotinonitrile (B3090421) with hydantoin would yield an analogue where the benzene ring is replaced by a pyridine ring.

The synthetic implications of these replacements primarily relate to the stability and reactivity of the heterocyclic starting materials. Some heteroaromatic methyl halides can be less stable or more challenging to synthesize than their benzylic counterparts, potentially requiring milder reaction conditions for the N-alkylation step.

Modifications of the Imidazolidinedione Core

The imidazolidine-2,4-dione (hydantoin) scaffold is a versatile core for modification, offering two nitrogen atoms for substitution and carbonyl groups that can be replaced by other heteroatoms.

The hydantoin ring contains two secondary amines at the N1 and N3 positions. The N3 proton is more acidic than the N1 proton, allowing for regioselective substitution. jst.go.jpnih.gov

N3-Alkylation: Selective alkylation at the N3 position is typically achieved under standard basic conditions. Treating the parent compound, 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile, with a base such as potassium carbonate or sodium hydride, followed by an alkyl halide (e.g., methyl iodide, ethyl bromide), would yield the corresponding N3-substituted derivative. semanticscholar.org This regioselectivity is well-established for hydantoin systems. semanticscholar.org

N1-Alkylation: While N3 is the more reactive site under typical conditions, selective N1-alkylation of an unprotected hydantoin can be achieved using specific potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in aprotic solvents like THF. jst.go.jpnih.gov This allows for the synthesis of N1-substituted analogues while leaving the N3 position available for hydrogen bonding or further functionalization.

Target ModificationReagents and ConditionsExpected Product
N3-Methylation1. K₂CO₃, DMF 2. CH₃I1-(3-Cyanobenzyl)-3-methylimidazolidine-2,4-dione
N3-Ethylation1. NaH, THF 2. CH₃CH₂Br1-(3-Cyanobenzyl)-3-ethylimidazolidine-2,4-dione
N1-Methylation1. tBuOK, THF 2. CH₃I1-Methyl-3-(3-cyanobenzyl)imidazolidine-2,4-dione (rearrangement possible)

This table outlines common synthetic routes for N-alkylation of the hydantoin core based on established literature procedures. jst.go.jpsemanticscholar.org

Replacing the oxygen or nitrogen atoms within the imidazolidinedione ring with other heteroatoms, such as sulfur, leads to related heterocyclic systems with distinct chemical and biological properties.

Thiohydantoins: Thiohydantoins are sulfur analogues where one or both carbonyl groups are replaced by a thiocarbonyl group. jchemrev.comnih.gov

2-Thiohydantoins: The most common analogues, 2-thiohydantoins, can be synthesized by reacting an α-amino acid with an isothiocyanate. nih.gov To prepare the desired analogue, one would start with N-(3-cyanobenzyl)glycine, which could be reacted with an isothiocyanate to form the 1-(3-cyanobenzyl)-2-thiohydantoin core. Alternatively, an existing hydantoin can be converted to a thiohydantoin using a thionating agent like Lawesson's reagent. jchemrev.com

4-Thiohydantoins and 2,4-Dithiohydantoins: These are less common but can be synthesized through specialized routes, often involving thiourea (B124793) derivatives. jchemrev.com

Thiazolidinediones (TZDs): In this scaffold, the N1 nitrogen of the hydantoin is replaced by a sulfur atom. TZDs are recognized as bioisosteres of the hydantoin ring. nih.gov The synthesis of a TZD analogue would not start from the parent compound but would require a de novo ring synthesis. A common method involves the condensation of thiourea with an α-haloacetic acid, such as chloroacetic acid, to form the TZD core. nih.govmdpi.com To create the specific analogue, N-alkylation would be required as a subsequent step.

Original CoreHeteroatom ReplacementResulting Analogue CoreGeneral Synthetic Route
Imidazolidine-2,4-dioneC2=O → C2=S2-ThiohydantoinReaction of N-(3-cyanobenzyl)glycine with thiocyanate (B1210189) or thionation of parent compound with Lawesson's reagent. jchemrev.comnih.gov
Imidazolidine-2,4-dioneN1-H → SThiazolidine-2,4-dioneCondensation of chloroacetic acid with thiourea, followed by N-alkylation with 3-cyanobenzyl bromide. nih.govmdpi.com

This table summarizes key heteroatom replacements for the imidazolidinedione core and their general synthetic approaches.

Variation of the Methylene (B1212753) Linker

The methylene (-CH₂) group linking the benzonitrile and imidazolidinedione moieties provides flexibility and can be modified to alter the distance, rigidity, and functionality between the two key structural components.

Linker Extension: The linker can be extended by one or more carbon atoms. For example, using 3-(2-bromoethyl)benzonitrile (B6148244) instead of 3-cyanobenzyl bromide in the initial alkylation of hydantoin would introduce an ethylene (B1197577) (-CH₂CH₂-) linker. This would increase the distance and conformational flexibility between the two ring systems.

Linker Functionalization: Introducing functional groups into the linker can create new interaction points.

Ketone Linker (-CO-): An amide bond can be formed by acylating the hydantoin nitrogen with 3-cyanobenzoyl chloride in the presence of a base. This introduces a rigid and polar ketone linker.

Hydroxyl Linker (-CH(OH)-): Subsequent reduction of the ketone linker, for instance with sodium borohydride (B1222165) (NaBH₄), would yield a chiral secondary alcohol. This introduces a hydrogen bond donor/acceptor site and a potential stereocenter.

Linker Removal (Direct N-Arylation): The methylene linker can be completely removed to form a direct bond between the benzonitrile ring and the hydantoin N1 atom. This is typically achieved through a copper-mediated N-arylation reaction (Ullmann condensation or Buchwald-Hartwig amination) between hydantoin and a 3-halobenzonitrile (e.g., 3-bromobenzonitrile). acs.org This modification results in a more rigid, planar structure.

These modifications provide a rational basis for generating a library of analogues to systematically probe the structural requirements for biological activity.

Homologation and Chain Extension Strategies

Homologation, the process of extending a carbon chain by a single methylene unit, and other chain extension strategies are fundamental in medicinal chemistry for probing the optimal distance and flexibility between pharmacophoric elements. For this compound, these strategies would involve lengthening the methylene linker connecting the benzonitrile and the hydantoin moieties.

One plausible approach for homologation is the Arndt-Eistert synthesis . organic-chemistry.orgwikipedia.orgchem-station.comnrochemistry.comyoutube.com This multi-step sequence begins with the corresponding carboxylic acid, 3-(carboxymethyl)benzonitrile, which can be converted to its acid chloride. Reaction with diazomethane (B1218177) yields a diazoketone, which upon treatment with a silver catalyst in the presence of water, undergoes a Wolff rearrangement to furnish the homologated carboxylic acid, 3-(2-carboxyethyl)benzonitrile. This homologated acid can then be subjected to standard conditions for hydantoin synthesis, such as the Bucherer-Bergs reaction or condensation with urea (B33335) and subsequent cyclization, to yield the desired N-phenethylhydantoin derivative.

An alternative strategy involves the direct alkylation of the hydantoin ring with a homologated electrophile. For instance, 3-(2-bromoethyl)benzonitrile could be synthesized and used to alkylate the N1-position of imidazolidine-2,4-dione. The regioselectivity of N-alkylation in hydantoins can be influenced by the reaction conditions, including the choice of base and solvent. jst.go.jpnih.gov While N3-alkylation is often favored due to the higher acidity of the N3-proton, specific conditions utilizing potassium bases like potassium tert-butoxide have been shown to favor N1-alkylation. jst.go.jpnih.gov

A hypothetical reaction scheme for the synthesis of a homologated analogue is presented below:

Scheme 1: Synthesis of 3-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]benzonitrile

Starting Material: 3-(Bromomethyl)benzonitrile (B105621)

Reaction: Cyanation to form 3-(Cyanomethyl)benzonitrile.

Reaction: Hydrolysis to 3-(Carboxymethyl)benzonitrile.

Reaction: Arndt-Eistert homologation to 3-(2-Carboxyethyl)benzonitrile.

Reaction: Conversion to an amino acid derivative followed by cyclization with a cyanate (B1221674) or isocyanate to form the hydantoin ring.

The successful synthesis of a series of homologated analogues would allow for a systematic investigation of the impact of linker length on the molecule's properties.

Introduction of Branched or Unsaturated Linkers

The introduction of branching or unsaturation into the linker can significantly impact the conformational flexibility and steric profile of the molecule, potentially leading to altered biological activity or synthetic reactivity.

Branched Linkers:

The synthesis of analogues with branched linkers can be achieved by employing appropriately substituted starting materials. For example, to introduce a methyl branch at the benzylic position, one could start from 3-(1-bromoethyl)benzonitrile. Alkylation of imidazolidine-2,4-dione with this secondary halide would yield 3-[1-(2,5-Dioxoimidazolidin-1-yl)ethyl]benzonitrile. The reactivity of secondary halides is generally lower than that of primary halides due to increased steric hindrance, which may necessitate more forcing reaction conditions. jst.go.jp

Alternatively, a branched linker can be constructed through nucleophilic addition to a carbonyl group. For instance, if 3-formylbenzonitrile is used as a precursor, a Grignard reaction with an alkyl magnesium halide (e.g., methylmagnesium bromide) would yield a secondary alcohol. beilstein-journals.orgsigmaaldrich.com Subsequent conversion of the alcohol to a leaving group (e.g., a tosylate or halide) would provide an electrophile for the N-alkylation of the hydantoin ring. The Reformatsky reaction , employing an α-halo ester and zinc, offers another route to introduce a branched ester-containing linker. wikipedia.orgorganic-chemistry.orgthermofisher.comnih.govnih.gov

Unsaturated Linkers:

The introduction of a double bond into the linker can be accomplished using olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction . chem-station.comnih.govwikipedia.org Starting from 3-formylbenzonitrile, a Wittig reaction with an appropriate phosphonium (B103445) ylide, such as (2,5-dioxoimidazolidin-1-yl)methyl)triphenylphosphonium bromide, would directly form the desired unsaturated analogue. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene. chem-station.com

The HWE reaction, using a phosphonate (B1237965) ester, is a powerful alternative that often provides excellent E-selectivity for the resulting alkene. nih.gov A synthetic route could involve the preparation of a phosphonate-functionalized hydantoin, which would then be reacted with 3-formylbenzonitrile in the presence of a base.

A hypothetical data table illustrating the types of derivatives that could be synthesized is presented below:

Derivative Name Linker Structure Synthetic Strategy Key Reagents
3-[2-(2,5-Dioxoimidazolidin-1-yl)ethyl]benzonitrile-CH₂CH₂-HomologationArndt-Eistert Synthesis
3-[1-(2,5-Dioxoimidazolidin-1-yl)ethyl]benzonitrile-CH(CH₃)-Alkylation with branched halide3-(1-Bromoethyl)benzonitrile, Hydantoin, Base
3-[2-(2,5-Dioxoimidazolidin-1-yl)prop-1-en-1-yl]benzonitrile-CH=CH-CH₂-Wittig/HWE Reaction3-Formylbenzonitrile, Phosphonium ylide/Phosphonate

Impact of Structural Changes on Reactivity and Synthetic Utility

Comparative Reaction Kinetics

The rate of reactions involving the hydantoin ring or the benzonitrile group can be influenced by the nature of the linker. The electronic and steric effects of the linker can alter the reactivity of both terminal functional groups.

Electronic Effects:

The introduction of an unsaturated linker, such as a double bond conjugated with the aromatic ring, can influence the electron density of the benzonitrile group. This can affect the kinetics of reactions involving the cyano group, such as hydrolysis or reduction. For instance, an electron-withdrawing group would generally increase the rate of nucleophilic attack at the cyano carbon.

The acidity of the N-H protons on the hydantoin ring is also sensitive to electronic effects transmitted through the linker. A more electron-withdrawing linker would be expected to increase the acidity of the N3-H, potentially affecting the rate of N3-alkylation or other base-mediated reactions.

Steric Effects:

The introduction of a branched linker will introduce steric hindrance around the N1-position of the hydantoin ring. This steric bulk can significantly decrease the rate of reactions occurring at this position. For example, the rate of N1-alkylation would be expected to decrease with increasing substitution on the linker. Studies on the alkylation of hydantoins have shown that steric hindrance plays a crucial role in determining the reaction rate and regioselectivity. jst.go.jp

A hypothetical data table comparing the relative reaction rates for the N3-methylation of various derivatives is presented below. The data is illustrative and based on general principles of chemical kinetics.

Derivative Linker Relative Rate of N3-Methylation (k_rel) Primary Influencing Factor
Parent Compound-CH₂-1.00Baseline
Homologated Analogue-CH₂CH₂-0.95Minor inductive effect
Branched Analogue-CH(CH₃)-0.80Steric hindrance
Unsaturated Analogue (E-alkene)-CH=CH-1.10Electronic effect (conjugation)

Selectivity Profiles of Derivatives

The structural modifications of the linker can also influence the selectivity of subsequent reactions on the molecule. This includes regioselectivity and chemoselectivity.

Regioselectivity:

In reactions involving the hydantoin ring, such as alkylation, the ratio of N1 to N3 substitution can be affected by the steric bulk of the linker attached to the N1-position. A bulkier linker would be expected to increase the selectivity for reaction at the less hindered N3-position. jst.go.jpnih.gov

For reactions on the benzonitrile ring, such as electrophilic aromatic substitution, the directing effect of the hydantoin-containing substituent will determine the regioselectivity. The electronic properties of the linker will modulate this directing effect.

Chemoselectivity:

The presence of new functional groups in the linker, such as a double bond, introduces new sites for chemical reactions. This can impact the chemoselectivity of reactions where multiple functional groups could potentially react. For example, in a hydrogenation reaction of an unsaturated derivative, careful selection of the catalyst and reaction conditions would be necessary to achieve selective reduction of the double bond without affecting the benzonitrile group or the hydantoin ring.

A hypothetical table illustrating the N1/N3 alkylation selectivity for different derivatives is shown below. The data is illustrative and based on established principles of organic chemistry.

Derivative Linker N1/N3 Alkylation Ratio (with MeI) Primary Influencing Factor
Parent Compound-CH₂-1 : 5Steric and electronic balance
Homologated Analogue-CH₂CH₂-1 : 6Increased steric hindrance at N1
Branched Analogue-CH(CH₃)-1 : 10Significant steric hindrance at N1
Unsaturated Analogue-CH=CH-1 : 4.5Altered electronic environment

Emerging Research Trajectories and Future Perspectives for 3 2,5 Dioxoimidazolidin 1 Yl Methyl Benzonitrile

Unexplored Synthetic Pathways and Methodological Advancements

Current synthetic strategies for N-substituted hydantoins could be adapted and optimized for the synthesis of 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile. One potential avenue involves the alkylation of imidazolidine-2,4-dione with 3-(halomethyl)benzonitrile. This approach is analogous to the synthesis of other N-alkylated hydantoin (B18101) derivatives. nih.gov Further research could focus on developing more efficient, environmentally friendly, and scalable synthetic routes.

Methodological advancements could include the exploration of microwave-assisted organic synthesis to potentially reduce reaction times and improve yields, a technique that has been successfully applied to other hydantoin syntheses. organic-chemistry.org Additionally, the use of phase-transfer catalysis could be investigated to enhance the efficiency of the alkylation step. nih.gov The development of one-pot synthesis protocols, combining multiple reaction steps into a single procedure, would also represent a significant methodological advancement, offering benefits in terms of cost-effectiveness and waste reduction. organic-chemistry.org

Another promising area of research is the use of multicomponent reactions (MCRs), such as the Ugi reaction followed by a cyclization step, to construct the hydantoin scaffold. organic-chemistry.org This approach allows for the rapid generation of structurally diverse hydantoin derivatives and could be adapted for the synthesis of the target compound.

Potential Synthetic Route Key Reactants Potential Advantages
AlkylationImidazolidine-2,4-dione, 3-(halomethyl)benzonitrileDirect, established for similar compounds
Microwave-Assisted SynthesisSame as alkylationReduced reaction time, potentially higher yields
Phase-Transfer CatalysisSame as alkylationImproved reaction efficiency
Multicomponent Reactions (e.g., Ugi)Isocyanide, amine, aldehyde, carboxylic acidRapid generation of diverse derivatives, one-pot synthesis

Novel Catalytic Applications and Process Intensification

The hydantoin scaffold and its derivatives have potential applications in catalysis. Research could be directed towards exploring the use of this compound or its metal complexes as catalysts in organic synthesis. The nitrogen atoms in the hydantoin ring can act as coordination sites for metal ions, and the benzonitrile (B105546) group could influence the electronic properties of the resulting catalyst.

Process intensification strategies, such as the use of continuous flow reactors, could be applied to the synthesis of this compound. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis and optimization.

Investigations into the catalytic activity of hydantoin derivatives in reactions such as oxidative carbonylation have been reported. sigmaaldrich.com Future studies could explore whether this compound exhibits similar catalytic properties. The benzonitrile moiety may also allow for its incorporation into polymeric supports, enabling its use as a recyclable heterogeneous catalyst.

Advanced Characterization Techniques for Complex Assemblies

A thorough understanding of the structural and physicochemical properties of this compound is crucial for its potential applications. Advanced characterization techniques would be essential in this regard. Single-crystal X-ray diffraction would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This is a standard technique for characterizing hydantoin derivatives. nih.gov

Spectroscopic techniques such as advanced Nuclear Magnetic Resonance (NMR) methods (e.g., 2D NMR) would be invaluable for confirming the structure in solution and studying its dynamic behavior. Computational methods, particularly Density Functional Theory (DFT), could be employed to complement experimental data by providing insights into the molecule's electronic structure, vibrational frequencies, and potential reactivity. nih.gov Hirshfeld surface analysis, derived from crystallographic data, could be used to visualize and quantify intermolecular interactions, which are crucial for understanding the packing of molecules in the crystal lattice. nih.gov

Characterization Technique Information Gained
Single-Crystal X-ray Diffraction3D molecular structure, intermolecular interactions
Advanced NMR SpectroscopyStructure confirmation in solution, dynamic behavior
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic properties
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular contacts

Potential in Advanced Functional Materials

The unique combination of the hydantoin ring and the benzonitrile group suggests that this compound could be a valuable building block for advanced functional materials. Hydantoin derivatives have been incorporated into polymers to create materials with biocidal properties. rsc.orgrsc.org The N-halamine functionality, which can be introduced into the hydantoin ring, is responsible for this antimicrobial activity. nih.gov

The benzonitrile group could serve as a reactive handle for polymerization or for grafting the molecule onto surfaces to create functional coatings. rsc.org The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or controlled drug-release capabilities. cds-bsx.com Research into hydantoin-based polymers for applications in tissue engineering and as biocompatible materials is an active field. cds-bsx.com

Integration into Multidisciplinary Chemical Research Paradigms

The hydantoin scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial properties. ekb.egresearchgate.net Consequently, this compound represents a candidate for screening in various drug discovery programs.

Its integration into multidisciplinary research could involve collaborations between synthetic chemists, computational chemists, and biologists to design and evaluate new therapeutic agents. The structure-activity relationships (SARs) of hydantoin derivatives are a subject of ongoing research, and the unique substitution pattern of this compound could lead to novel biological activities. ekb.eg

Furthermore, the field of chemical biology could explore the use of this compound as a molecular probe to study biological processes. The benzonitrile group could be modified with fluorescent tags or other reporter groups to facilitate such studies. The versatility of the hydantoin scaffold ensures its continued relevance in diverse areas of chemical research, from materials science to drug discovery. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via condensation reactions. For example, a reported method involves reacting 4-(3-formyl-1H-indol-1-ylmethyl)benzonitrile with imidazolidine-2,4-dione in acetic acid with ammonium acetate at 393 K for 10 hours . Key optimization parameters include temperature control (to avoid side reactions) and solvent selection (methanol/ethyl acetate for crystallization). Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Answer :

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) confirm the imidazolidinedione and benzonitrile moieties. For example, peaks at δ 5.56 (s, 2H) and δ 7.79–7.83 (m, 3H) correspond to methylene and aromatic protons, respectively .
  • UPLC-MS : Retention times (e.g., tR = 1.66 min) and mass spectra (e.g., m/z 338 [M-H]^-) validate purity and molecular weight .
  • X-ray crystallography : Monoclinic crystal system (C2/c space group) with unit cell parameters (a = 18.8495 Å, b = 7.6812 Å) confirms stereochemistry .

Advanced Research Questions

Q. How does the Z-isomer configuration influence molecular interactions and crystallographic packing?

  • Answer : X-ray studies reveal that the Z-isomer forms planar olefinic bonds (C17=C18) with transposition relative to adjacent groups, inducing bond angle distortions (e.g., C17=C18–N4 angle deviations) to relieve steric strain . Intermolecular N–H⋯O hydrogen bonds (e.g., N3–H3⋯O1) stabilize crystal packing into chains, affecting solubility and stability .

Q. What computational methods are used to predict reactivity or electronic properties of derivatives?

  • Answer : Density Functional Theory (DFT) studies optimize geometries and predict frontier molecular orbitals. For related imidazole derivatives, HOMO-LUMO gaps correlate with electrophilic substitution reactivity, guiding functionalization at the benzonitrile or imidazolidinedione groups .

Q. How are structure-activity relationships (SAR) evaluated for antimycobacterial activity?

  • Answer :

  • Assay Design : Resazurin reduction assays determine MIC values (e.g., MIC = 1.8 µM for isoniazid as a control) against M. tuberculosis H37Rv .
  • Derivative Testing : Substitutions at the imidazolidinedione ring (e.g., cyclohexyl or adamantyl groups) modulate lipophilicity and membrane permeability. For example, derivative 197 (MIC = 0.289 mmol) shows enhanced activity compared to parent compounds .

Methodological Challenges

Q. How are diastereomeric mixtures resolved during synthesis, and what analytical challenges arise?

  • Answer : Diastereomers (e.g., compound 39 ) produce complex NMR spectra due to overlapping signals. Chiral HPLC with polysaccharide columns or crystallization in polar solvents (e.g., acetonitrile/water) can separate isomers. 1^1H NMR coupling constants (e.g., J = 3.41–8.46 Hz) assist in assigning stereochemistry .

Q. What crystallographic parameters are critical for confirming molecular conformation?

  • Answer :

ParameterValue
Space groupC2/c (monoclinic)
Unit cell (Å)a = 18.8495, b = 7.6812
β angle110.939°
R-factor< 0.05
Displacement ellipsoids (50% probability) and hydrogen-bonding distances (e.g., N–H⋯O = 2.8–3.0 Å) validate refinement accuracy .

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Feasible Synthetic Routes

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Reactant of Route 1
3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.